![molecular formula C23H18O5 B5780550 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromen-6-one derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methoxychalcone. This intermediate is then subjected to cyclization with 4-methylumbelliferone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[2-(4-hydroxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one.
Reduction: Formation of 3-[2-(4-methoxyphenyl)-2-hydroxyethoxy]-4-methyl-6H-benzo[c]chromen-6-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the creation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Methoxychalcone: A precursor in the synthesis of the target compound, known for its anti-inflammatory properties.
4-Methylumbelliferone: Another precursor, used in the synthesis of various chromen-6-one derivatives.
3-[2-(4-Hydroxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one: An oxidized derivative with similar biological activities.
Uniqueness
What sets 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and carbonyl groups allow for diverse chemical modifications, making it a valuable compound in both research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
Structural Characteristics
The compound features several notable structural elements:
- Methoxy Group : Enhances lipophilicity and may influence interaction with biological targets.
- Oxoethoxy Moiety : Potentially involved in various biochemical interactions.
- Methyl Substituent : May affect the compound's steric properties and reactivity.
Anticancer Properties
Chromone derivatives have been extensively studied for their anticancer activities. Preliminary studies suggest that compounds with similar structures exhibit:
- Inhibition of Cancer Cell Proliferation : Many chromones have shown the ability to suppress the growth of various cancer cell lines.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancerous cells, which is crucial for cancer therapy.
For instance, a related study on benzofuran derivatives demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines, suggesting that structural analogs might exhibit similar properties .
Anti-inflammatory Effects
Chromones are also recognized for their anti-inflammatory activities:
- Inhibition of Pro-inflammatory Cytokines : Compounds with methoxy and other substituents may modulate the expression of cytokines involved in inflammatory responses.
- Reduction of Inflammatory Markers : Studies indicate that certain chromones can lower levels of markers such as TNF-alpha and IL-6.
Antioxidant Activity
The antioxidant potential of chromones is attributed to their ability to scavenge free radicals and inhibit oxidative stress:
- Radical Scavenging Activity : Chromones can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Enhancement of Antioxidant Enzymes : Some derivatives promote the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
The exact mechanism of action for 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one remains to be elucidated. However, it is hypothesized that its biological effects may involve:
- Interaction with Enzymes and Receptors : The compound likely binds to specific molecular targets, modulating their activity.
- Influence on Signaling Pathways : Potential pathways include those involved in apoptosis, cell proliferation, and inflammation.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, we can compare it with other chromone derivatives:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Chromone A | Anticancer | Induces apoptosis via mitochondrial pathway |
Chromone B | Anti-inflammatory | Inhibits NF-kB signaling |
Chromone C | Antioxidant | Scavenges free radicals |
Case Studies and Research Findings
While direct studies on this compound are sparse, related research highlights its potential:
- Study on Related Chromones : Research has shown that chromones can inhibit tumor growth in various models through cell cycle arrest and apoptosis induction .
- Antioxidant Studies : Various derivatives have demonstrated significant antioxidant activity, suggesting that the presence of methoxy groups enhances this property .
- Inflammation Models : Some chromone derivatives have been tested in animal models for inflammation, showing reduced edema and inflammatory markers .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14-21(27-13-20(24)15-7-9-16(26-2)10-8-15)12-11-18-17-5-3-4-6-19(17)23(25)28-22(14)18/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEPDTAJHPMJKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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